2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
CAS No.: 125291-17-0
Cat. No.: VC0220790
Molecular Formula: C6H5BF2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125291-17-0 |
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Molecular Formula | C6H5BF2O2 |
Molecular Weight | 0 |
IUPAC Name | 2-amino-9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Standard InChI | InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5-,6-/m1/s1 |
SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F |
Introduction
Chemical Structure and Properties
The compound 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one consists of a purine base linked to a modified tetrahydrofuran (sugar) moiety. The purine portion features a 2-amino group and a 6-oxo functionality, resembling the structure of guanine. The tetrahydrofuran ring has specific stereochemistry at positions 2R, 4R, and 5R, with a fluorine atom at the 4-position and a hydroxymethyl group at the 5-position. This structure can be related to but differs from 2-amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one, which has a molecular weight of 285.23 g/mol and represents a 3'-deoxy-3'-fluoroguanosine derivative .
Physical Properties
While specific data for the exact compound is limited in the provided search results, related fluorinated nucleosides provide insight into the likely physical properties. Based on structural analogy with compounds like 3'-deoxy-3'-fluoroguanosine, the target compound would likely have:
Property | Expected Value | Basis |
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Molecular Weight | ~285-290 g/mol | Calculated from molecular formula |
Appearance | White to off-white solid | Typical for nucleoside analogs |
Solubility | Moderate in polar solvents | Based on functional groups present |
Melting Point | >200°C (estimated) | Consistent with similar nucleosides |
UV Absorption | Maximum around 250-260 nm | Characteristic of purine systems |
Chemical Reactivity
The chemical reactivity of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one would be influenced by several functional groups:
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The hydroxymethyl group at the 5-position is capable of participating in esterification reactions
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The 2-amino group on the purine ring can undergo various nucleophilic reactions
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The purine N-7 position typically exhibits weak basicity
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The 6-oxo group can participate in tautomerization
Structural Relationship to Other Fluorinated Nucleosides
The target compound shares structural similarities with several other fluorinated nucleoside analogs mentioned in the search results. For comparative analysis, consider the following related compounds:
Comparison with Related Analogs
Synthesis and Preparation Methods
General Synthetic Approaches
Based on synthetic routes for similar compounds, the preparation of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one would likely involve sophisticated organic synthesis strategies. These typically include:
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Preparation of an appropriately fluorinated sugar moiety with controlled stereochemistry
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Protection of reactive functional groups
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Coupling of the protected sugar with a suitably activated purine base
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Deprotection steps to reveal the final compound
The search results provide some insight into possible synthetic approaches. For example, the Royal Society of Chemistry document mentions silica gel chromatography purification of fluorinated nucleoside derivatives, which would be a relevant purification method for the target compound .
Specific Synthetic Challenges
The synthesis of fluorinated nucleosides presents several challenges:
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Stereocontrolled introduction of fluorine at the 4-position
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Maintenance of the correct stereochemistry at the 2R, 4R, and 5R positions
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Selective protection/deprotection strategies to avoid side reactions
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Formation of the glycosidic bond with the correct orientation
These challenges typically require specialized reagents and reaction conditions, as hinted at in the fragmentary synthetic information provided in the search results for related compounds .
Physical and Chemical Characteristics
Spectroscopic Properties
The spectroscopic properties of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one would include:
Spectroscopic Technique | Expected Features |
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¹H NMR | Distinctive signals for the tetrahydrofuran protons, particularly those adjacent to the fluorine atom, which would appear as split signals due to H-F coupling |
¹⁹F NMR | A characteristic signal for the fluorine at the 4-position of the tetrahydrofuran ring |
¹³C NMR | Carbon signals split by fluorine coupling, particularly at the C-4 position and adjacent carbons |
Mass Spectrometry | Molecular ion consistent with the molecular formula and fragmentation pattern typical of nucleosides |
IR Spectroscopy | Characteristic bands for OH stretching (hydroxymethyl), NH₂ stretching (2-amino group), and C=O stretching (6-oxo group) |
Analytical Methods for Identification and Quantification
Chromatographic Techniques
For identification and purity assessment of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one, several chromatographic methods would be applicable:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry
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Thin-Layer Chromatography (TLC) for rapid purity assessment
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Gas Chromatography (GC) after appropriate derivatization
The silica gel chromatography mentioned in the Royal Society of Chemistry document would be relevant for both purification and analytical assessment of the compound .
Structural Confirmation
Definitive structural confirmation would require a combination of techniques:
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X-ray crystallography to establish absolute stereochemistry
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Multi-dimensional NMR techniques (COSY, HSQC, HMBC) to confirm connectivity
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High-resolution mass spectrometry to confirm molecular formula
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Optical rotation to confirm stereochemical purity
These methods collectively would provide comprehensive structural information necessary for unambiguous identification and characterization of the compound.
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